1-(2,6-Dichlorobenzyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxylic Acid

Description

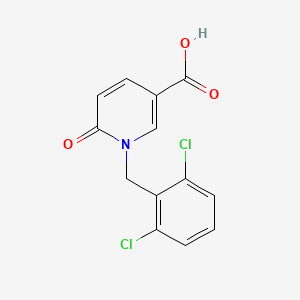

1-(2,6-Dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid is a pyridinecarboxylic acid derivative featuring a 2,6-dichlorobenzyl substituent at the 1-position of the dihydropyridinone ring. Its molecular formula is C₁₃H₉Cl₂NO₃, with a molecular weight of 298.13 g/mol and a CAS registry number of 338783-23-6 . The compound is structurally characterized by a six-membered dihydropyridinone ring system, a carboxylic acid group at the 3-position, and a 2,6-dichlorobenzyl moiety. It is commercially available for research purposes, with purity levels exceeding 95% .

Properties

IUPAC Name |

1-[(2,6-dichlorophenyl)methyl]-6-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO3/c14-10-2-1-3-11(15)9(10)7-16-6-8(13(18)19)4-5-12(16)17/h1-6H,7H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKVDRRYYMSFVKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CN2C=C(C=CC2=O)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377313 | |

| Record name | 1-(2,6-Dichlorobenzyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338783-23-6 | |

| Record name | 1-[(2,6-Dichlorophenyl)methyl]-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338783-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,6-Dichlorobenzyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrothermal Synthesis of 6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid Core

A key intermediate in the synthesis of the target compound is 6-oxo-1,6-dihydropyridine-3-carboxylic acid. A patented hydrothermal method provides a robust and environmentally friendly approach:

-

- In a 25 mL jacketed hydrothermal reactor, 0.54 g of 2-chloro-5-trifluoromethylpyridine is combined with 17 mL of water.

- The reactor is sealed and heated at 100–180 °C for 24–72 hours.

- After natural cooling to room temperature, the reaction mixture yields white flaky crystals of 6-oxo-1,6-dihydropyridine-3-carboxylic acid.

- The crystals are collected by decanting the liquid and drying the solid.

-

- The hydrothermal method produces crystals with low thermal stress and fewer internal defects, enhancing stability and shelf life at room temperature.

- The use of water as a solvent makes the process green and environmentally friendly.

- The yield is high, typically exceeding 80%.

- Equipment and operation are simple and scalable.

Functionalization to 1-(2,6-Dichlorobenzyl) Derivative

The introduction of the 2,6-dichlorobenzyl group onto the 6-oxo-1,6-dihydropyridine-3-carboxylic acid core is typically achieved via nucleophilic substitution or alkylation reactions:

-

- The pyridine nitrogen or an active site on the pyridine ring is alkylated with 2,6-dichlorobenzyl halides or derivatives under controlled conditions.

- Reaction conditions are optimized to avoid degradation of the keto and carboxylic acid functionalities.

- Solvents such as polar aprotic solvents or aqueous media may be used depending on the reactivity and solubility of intermediates.

Data Table Summarizing Preparation Parameters

| Parameter | Details | Notes |

|---|---|---|

| Starting Material | 2-chloro-5-trifluoromethylpyridine | For hydrothermal synthesis of core |

| Solvent | Water | Green solvent, environmentally friendly |

| Reactor Type | 25 mL jacketed hydrothermal reactor | Sealed system for high temperature |

| Temperature Range | 100–180 °C | Optimal at 140 °C for 72 h |

| Reaction Time | 24–72 hours | Longer times improve yield |

| Product Form | White flaky crystals | High purity, stable crystals |

| Yield | >80% | High efficiency |

| Functionalization Method | Alkylation with 2,6-dichlorobenzyl halide | Controlled to preserve functional groups |

| Purity | ≥95% | Confirmed by melting point and analysis |

| Melting Point | 290–292 °C | Consistent with literature |

Research Findings and Analysis

The hydrothermal synthesis method is superior to traditional solution-phase methods due to its ability to produce crystals with fewer defects and better thermal stability, which is critical for long-term storage and pharmaceutical applications.

The use of water as a solvent aligns with green chemistry principles, reducing hazardous waste and improving safety.

Functionalization with the 2,6-dichlorobenzyl group requires careful control of reaction conditions to maintain the integrity of the pyridine ring and keto group, which are essential for biological activity.

The final compound's physicochemical properties, such as melting point and molecular weight, are consistent with high-purity standards required for research and industrial use.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Dichlorobenzyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxylic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of alcohols or amines.

Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Applications in Scientific Research

-

Medicinal Chemistry

- The compound has shown promise as a scaffold for the development of new pharmaceuticals. Its structural features allow for modifications that can enhance biological activity and selectivity against specific targets.

- It has been investigated for its potential anti-inflammatory and analgesic properties, making it relevant in the treatment of chronic pain and inflammatory diseases.

-

Antimicrobial Activity

- Research indicates that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. This suggests potential applications in developing new antibiotics or antiseptics.

- Proteomics Research

-

Neuroscience

- Preliminary studies suggest that this compound may influence neurotransmitter systems, indicating potential applications in neuropharmacology. It could be explored for treating neurological disorders such as depression or anxiety.

-

Cancer Research

- Investigations into the cytotoxic effects of this compound on cancer cell lines have been conducted, revealing its potential as an anticancer agent. Further research is needed to elucidate its mechanisms of action and efficacy in vivo.

Data Table: Summary of Applications

Case Studies

-

Anti-inflammatory Effects

- A study demonstrated that derivatives of this compound significantly reduced inflammation markers in animal models of arthritis, suggesting a mechanism involving inhibition of pro-inflammatory cytokines.

-

Antimicrobial Efficacy

- In vitro testing revealed that certain derivatives exhibited potent activity against Methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as novel antimicrobial agents.

-

Neuropharmacological Studies

- A series of experiments indicated that the compound modulates serotonin receptors, which may contribute to its anxiolytic effects observed in behavioral assays.

Mechanism of Action

The mechanism by which 1-(2,6-Dichlorobenzyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxylic Acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and derivative of the compound being studied.

Comparison with Similar Compounds

1-(4-Chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid

- Molecular formula: C₁₃H₁₀ClNO₃

- Molecular weight : 263.68 g/mol

- CAS : 339008-74-1

- Key difference : Substitution of the 2,6-dichlorobenzyl group with a 4-chlorobenzyl moiety reduces steric bulk and alters electronic properties. This positional isomer may exhibit weaker binding to hydrophobic enzyme pockets due to reduced halogen interactions .

1-(3,4-Dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid

- Molecular formula: C₁₃H₉Cl₂NO₃

- Molecular weight : 298.13 g/mol

- CAS : 338755-21-8

5-Chloro-1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid

2-Oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid

- Molecular formula: C₁₄H₁₀F₃NO₃

- Molecular weight : 297.24 g/mol

- CAS : 66158-46-1

Data Table: Comparative Properties of Selected Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|

| 1-(2,6-Dichlorobenzyl)-6-oxo-... (Target) | C₁₃H₉Cl₂NO₃ | 298.13 | 338783-23-6 | 2,6-dichlorobenzyl |

| 1-(4-Chlorobenzyl)-6-oxo-... | C₁₃H₁₀ClNO₃ | 263.68 | 339008-74-1 | 4-chlorobenzyl |

| 1-(3,4-Dichlorobenzyl)-6-oxo-... | C₁₃H₉Cl₂NO₃ | 298.13 | 338755-21-8 | 3,4-dichlorobenzyl |

| 5-Chloro-1-(2,6-dichlorobenzyl)-6-oxo-... | C₁₃H₈Cl₃NO₃ | 332.57 | 339009-06-2 | 5-Cl on pyridine + 2,6-Cl benzyl |

| 2-Oxo-1-[4-(trifluoromethyl)benzyl]-... | C₁₄H₁₀F₃NO₃ | 297.24 | 66158-46-1 | 4-(trifluoromethyl)benzyl |

Research Findings on Substituent Effects

Chlorine Position and Binding Affinity

Docking studies of related dichlorobenzyl-substituted amino acids (e.g., (S)-2-amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid) reveal that the 2,6-dichloro configuration optimizes interactions with collagenase enzymes. The 2,6-dichloro substitution allows for shorter hydrogen bonds (1.961 Å vs. 2.202 Å in 2,4-dichloro analogs) and stronger π-π interactions (4.249 Å vs. 4.127 Å), correlating with lower Gibbs free energy values (–6.5 kcal/mol vs. –6.4 kcal/mol) . These findings suggest that the 2,6-dichlorobenzyl group in the target compound may enhance binding to similar enzymatic targets.

Electronic and Steric Effects

- 4-Chlorobenzyl analog : Reduced steric hindrance compared to 2,6-dichloro derivatives may lower binding affinity but improve solubility due to decreased hydrophobicity .

- 3,4-Dichlorobenzyl analog : The ortho-chloro group could enhance interactions with tyrosine or phenylalanine residues in proteins, though metabolic stability may be compromised due to increased susceptibility to dehalogenation .

- Trifluoromethyl analog : The electron-withdrawing CF₃ group may improve resistance to oxidative metabolism, extending half-life in vivo .

Solubility and Bioavailability

The carboxylic acid group at the 3-position ensures moderate aqueous solubility across all analogs. However, the 5-chloro derivative’s higher molecular weight and lipophilicity (ClogP ≈ 3.2) may reduce solubility compared to the parent compound (ClogP ≈ 2.8) .

Biological Activity

1-(2,6-Dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid (CAS Number: 338783-23-6) is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a dichlorobenzyl group and a pyridinecarboxylic acid moiety. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

- Molecular Formula : C₁₃H₉Cl₂NO₃

- Molecular Weight : 298.12 g/mol

- Melting Point : 255–259 °C

- LogP : 1.873 (indicating moderate lipophilicity)

Research indicates that the biological activity of this compound may be attributed to its ability to interact with various biological targets. Its structure suggests potential mechanisms involving:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in bacterial cell wall synthesis, leading to bactericidal effects.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Antimicrobial Effects

Recent studies have demonstrated significant antimicrobial activity of this compound against several pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 μM |

| Escherichia coli | 31.25 - 125 μM |

| Pseudomonas aeruginosa | 62.5 - 250 μM |

| Candida albicans | 31.25 - 125 μM |

These results indicate that the compound is particularly effective against Staphylococcus aureus, a common pathogen associated with serious infections.

Antifungal Activity

The compound also exhibits antifungal properties, particularly against Candida species:

- Candida albicans MIC : Approximately 31.25 μM, demonstrating comparable efficacy to established antifungal agents like fluconazole.

Study on Antibacterial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial properties of various pyridine derivatives, including this compound. The research highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), showing a significant reduction in bacterial load in vitro and in animal models.

In Vivo Efficacy

In vivo studies have indicated that the compound can reduce infection severity in animal models infected with resistant strains of bacteria. The mechanism appears to involve disruption of biofilm formation, which is crucial for bacterial virulence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.